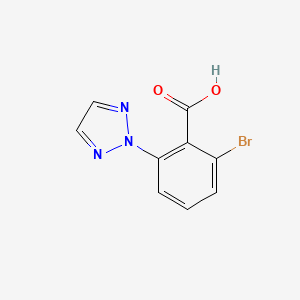
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a compound that features a benzoic acid core substituted with a bromine atom and a 1,2,3-triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered heterocycle containing three nitrogen atoms, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid core. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the molecule.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Copper(I) salts: Used as catalysts in the cycloaddition reaction to form the triazole ring.
Strong bases: Such as sodium hydride, used to deprotonate the carboxylic acid group for coupling reactions.
Oxidizing agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted benzoic acids: Formed through substitution reactions.
Amides and esters: Formed through coupling reactions with amines and alcohols.
Scientific Research Applications
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving the triazole ring.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar compounds include other triazole-substituted benzoic acids, such as 2-bromo-4-(2H-1,2,3-triazol-2-yl)benzoic acid and 2-bromo-5-(2H-1,2,3-triazol-2-yl)benzoic acid.
Uniqueness
The unique combination of the bromine atom and the triazole ring in this compound imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and the ability to form stable complexes with biological molecules. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6BrN3O2 |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-bromo-6-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) |
InChI Key |
IKIXDUGJRIKVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)N2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


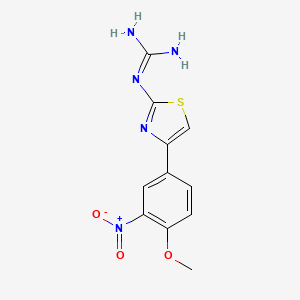
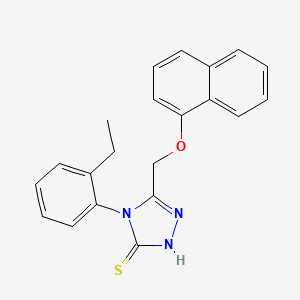
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
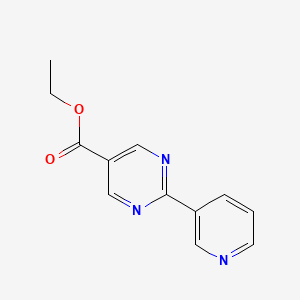
![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
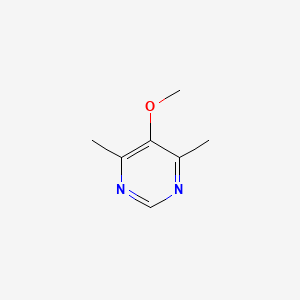
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
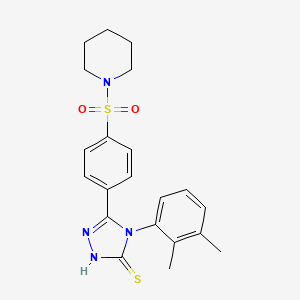
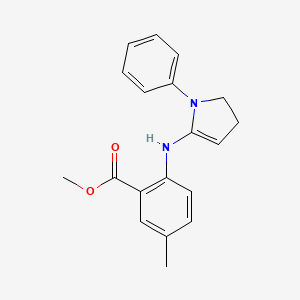

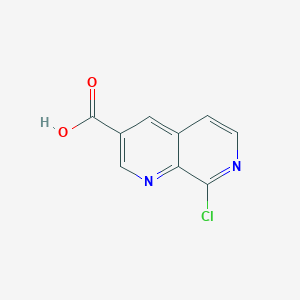
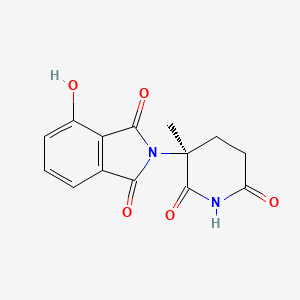

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
